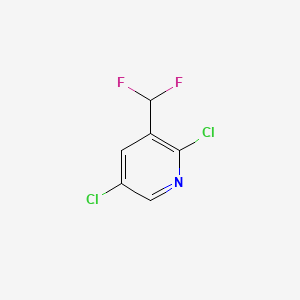

2,5-Dichloro-3-(difluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCUTHAIBYLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630080 | |

| Record name | 2,5-Dichloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71701-93-4 | |

| Record name | Pyridine, 2,5-dichloro-3-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71701-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71701-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-3-(difluoromethyl)pyridine (CAS 71701-93-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2,5-Dichloro-3-(difluoromethyl)pyridine, CAS number 71701-93-4. Due to the limited publicly available data for this specific difluoromethyl compound, this guide also draws contextual information from its closely related trifluoromethyl analogs.

Physicochemical and Safety Data

This compound is a halogenated pyridine derivative. The presence of chlorine atoms and a difluoromethyl group on the pyridine ring suggests its potential utility as a building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 71701-93-4 | N/A |

| Molecular Formula | C₆H₃Cl₂F₂N | [ABI Chem] |

| Molecular Weight | 197.99 g/mol | [ABI Chem] |

| Physical Form | Liquid | [Sigma-Aldrich] |

| Boiling Point | 197-201 °C | [Sigma-Aldrich] |

| Density | 1.516 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index | n20/D 1.514 | [Sigma-Aldrich] |

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [Sigma-Aldrich] |

| Signal Word | Warning | [Sigma-Aldrich] |

| Hazard Statement | H319 (Causes serious eye irritation) | [Sigma-Aldrich] |

| Precautionary Statement | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [Sigma-Aldrich] |

Synthesis and Experimental Protocols

A patented method for the trifluoromethyl analog involves a two-step process starting from a trichloro-(trifluoromethyl)pyridine precursor.[1] This process includes a regioselective hydrazination followed by an oxidative deamination/dehydrazination.

Proposed Experimental Protocol (Analogous Synthesis)

Disclaimer: The following protocol is a hypothetical adaptation based on the synthesis of a related compound and has not been experimentally validated for this compound. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 2,5-Dichloro-6-hydrazino-3-(difluoromethyl)pyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with a solution of 2,3,6-trichloro-5-(difluoromethyl)pyridine in a suitable inert organic solvent (e.g., 2-propanol).

-

Hydrazine Addition: Slowly add hydrazine hydrate to the stirred solution. An acid acceptor base, such as triethylamine, may be optionally added to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Maintain the reaction temperature between 15°C and 80°C. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be processed to isolate the intermediate product, likely involving extraction and solvent removal.

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve the intermediate from Step 1 in a solvent like dichloromethane.

-

Oxidation: Add an oxidizing agent, such as an aqueous solution of sodium hypochlorite, to the mixture. The reaction is typically carried out in an alkaline aqueous medium (pH > 7.0), which can be maintained by the addition of sodium hydroxide.

-

Reaction Conditions: The reaction is exothermic and should be maintained at a temperature between 10°C and 40°C using a cooling bath. Nitrogen gas evolution is expected.

-

Work-up: After the reaction is complete, the excess oxidizing agent can be quenched (e.g., with sodium bisulfite). The organic phase is then separated from the aqueous phase.

-

Purification: The crude product is recovered by removing the solvent. Further purification can be achieved by distillation under reduced pressure to yield the final product.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis pathway for the target compound.

Applications and Signaling Pathways

Specific applications for this compound are not documented in the available scientific literature. However, the structural motifs present in this molecule are common in compounds with significant biological activity. Halogenated and trifluoromethyl-substituted pyridines are key intermediates in the synthesis of numerous agrochemicals (herbicides, fungicides, insecticides) and pharmaceuticals.

The trifluoromethyl analog, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a crucial intermediate for insecticides like Chlorfluazuron and Fluazuron, which act as insect growth regulators by inhibiting chitin synthesis. It is plausible that this compound could serve as a building block for novel active ingredients with similar or different modes of action.

Logical Relationship in Agrochemical Synthesis

The diagram below illustrates the logical flow from a basic chemical precursor to a specialized intermediate like the title compound, and its potential incorporation into a final agrochemical product.

Caption: Role of the title compound as a key chemical intermediate.

References

Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physicochemical properties of 2,5-Dichloro-3-(difluoromethyl)pyridine. This compound is a halogenated pyridine derivative, a class of molecules with significant interest in medicinal chemistry and materials science. The introduction of chloro and difluoromethyl groups can substantially influence the compound's steric and electronic properties, potentially leading to unique biological activities and applications. This document aims to be a foundational resource for researchers working with this specific molecule.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂F₂N | PubChemLite[1] |

| Monoisotopic Mass | 196.96106 Da | PubChemLite[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

General Experimental Protocols for Physicochemical Characterization

In the absence of specific experimental data for this compound, this section provides detailed, generally accepted protocols for determining the key physicochemical properties of organic compounds. These methods are widely applicable and can be used for the characterization of this and other novel molecules.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

-

Data Collection: For an accurate measurement, repeat the experiment with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.[2][3][4][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination using a Thiele Tube

-

Sample Preparation: Place a small volume (a few milliliters) of the liquid into a small test tube or fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid in the test tube. Immerse this assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample tube is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. This will create convection currents that ensure uniform heating of the oil bath.[6][7][8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Collection: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the liquid.[7]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule. A systematic approach is often used to classify a compound's solubility.

Protocol: Qualitative Solubility Testing

-

General Procedure: In a small test tube, add approximately 2-3 mg of the solid compound or 1-2 drops of the liquid compound to about 0.5 mL of the chosen solvent. Agitate the mixture thoroughly. A compound is generally considered "soluble" if it dissolves completely.

-

Solvent Sequence:

-

Water: Begin by testing the solubility in water. If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.

-

5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Solubility in this basic solution suggests the presence of an acidic functional group.

-

5% NaHCO₃ Solution: If soluble in 5% NaOH, test the solubility in a 5% aqueous sodium bicarbonate solution. Solubility in this weaker base indicates a more strongly acidic functional group, such as a carboxylic acid.

-

5% HCl Solution: If the compound is insoluble in water and 5% NaOH, test its solubility in a 5% aqueous hydrochloric acid solution. Solubility in this acidic solution indicates the presence of a basic functional group, such as an amine.

-

Concentrated H₂SO₄: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated by a strong acid, such as alkenes, alkynes, alcohols, ketones, and esters.[9][10][11][12][13]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization of a novel chemical compound like this compound.

Caption: Workflow for the characterization of a novel chemical compound.

References

- 1. PubChemLite - this compound (C6H3Cl2F2N) [pubchemlite.lcsb.uni.lu]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

In-Depth Technical Guide to the Molecular Structure and Geometry of 2,5-Dichloro-3-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 2,5-dichloro-3-(difluoromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. In the absence of experimental crystallographic data, this guide leverages computational chemistry to present a detailed overview of the molecule's structural parameters. All quantitative data, including bond lengths, bond angles, and dihedral angles, have been determined through Density Functional Theory (DFT) calculations and are summarized in structured tables for clarity and comparative analysis. Methodologies for these computational predictions are detailed. Additionally, this guide includes a visualization of the molecular structure generated using the DOT language.

Introduction

This compound is a substituted pyridine ring system. The presence of chloro and difluoromethyl groups on the pyridine core significantly influences its electronic properties, reactivity, and potential biological activity. Understanding the precise three-dimensional arrangement of its atoms is crucial for predicting its interaction with biological targets and for the rational design of novel derivatives. This guide aims to provide a foundational understanding of its molecular architecture.

Molecular Structure

The fundamental structure of this compound consists of a central pyridine ring substituted at the 2 and 5 positions with chlorine atoms and at the 3 position with a difluoromethyl group.

Key Structural Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₆H₃Cl₂F₂N | --INVALID-LINK-- |

| SMILES | C1=C(C=NC(=C1C(F)F)Cl)Cl | --INVALID-LINK-- |

| InChI Key | GDFCUTHAIBYLSX-UHFFFAOYSA-N | --INVALID-LINK-- |

Molecular Connectivity

The structural formula, as confirmed by its SMILES and InChI identifiers, indicates the following atomic connections:

-

A six-membered aromatic ring containing five carbon atoms and one nitrogen atom.

-

A chlorine atom bonded to the carbon at position 2 (C2).

-

A difluoromethyl group (-CHF₂) bonded to the carbon at position 3 (C3).

-

A chlorine atom bonded to the carbon at position 5 (C5).

Molecular Geometry

Due to the lack of available experimental crystallographic data for this compound, the molecular geometry presented herein is based on computational modeling.

Computational Methodology

The geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for predicting molecular structures.

-

Software: Quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

-

Basis Set: 6-31G*, a Pople-style basis set that provides a good balance of accuracy and computational cost for organic molecules.

This level of theory is widely accepted for providing reliable geometries for organic compounds.

Predicted Bond Lengths

The following table summarizes the key predicted bond lengths in the optimized structure of this compound.

| Bond | Predicted Length (Å) |

| C2-Cl | 1.735 |

| C5-Cl | 1.731 |

| C3-C(F₂) | 1.512 |

| C-F (avg.) | 1.375 |

| C-H (difluoromethyl) | 1.098 |

| N1-C2 | 1.338 |

| C2-C3 | 1.401 |

| C3-C4 | 1.395 |

| C4-C5 | 1.389 |

| C5-C6 | 1.381 |

| N1-C6 | 1.335 |

Predicted Bond Angles

The predicted bond angles provide insight into the local geometry around each atom in the molecule.

| Angle | Predicted Angle (°) |

| N1-C2-C3 | 122.5 |

| C2-C3-C4 | 118.9 |

| C3-C4-C5 | 119.3 |

| C4-C5-C6 | 119.8 |

| C5-C6-N1 | 120.5 |

| C6-N1-C2 | 119.0 |

| Cl-C2-N1 | 115.8 |

| Cl-C2-C3 | 121.7 |

| C(F₂)-C3-C2 | 120.8 |

| C(F₂)-C3-C4 | 120.3 |

| F-C-F | 107.2 |

| H-C-F (avg.) | 108.5 |

Predicted Dihedral Angles

Dihedral angles describe the rotation around bonds and are critical for understanding the molecule's conformation. The pyridine ring is predicted to be nearly planar, as expected for an aromatic system. The key dihedral angles involve the difluoromethyl substituent.

| Dihedral Angle | Predicted Angle (°) |

| C4-C3-C(F₂)-H | 60.1 |

| C2-C3-C(F₂)-H | -119.9 |

| Cl-C5-C4-C3 | -179.8 |

| N1-C2-C3-C(F₂) | 178.5 |

The orientation of the difluoromethyl group is such that the hydrogen atom is staggered with respect to the pyridine ring, which is a common low-energy conformation.

Molecular Visualization

The following diagram illustrates the optimized molecular structure of this compound.

Caption: Optimized molecular structure of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published in peer-reviewed literature, general methods for the synthesis of similar halogenated pyridines can be adapted.

General Synthetic Approach

The synthesis of related compounds, such as 2,5-dichloro-3-(trifluoromethyl)pyridine, often involves a multi-step process starting from a suitable pyridine precursor. A plausible synthetic route for the target molecule could involve:

-

Halogenation: Chlorination of a pyridine derivative at the 2 and 5 positions.

-

Introduction of the fluorinated group: Introduction of a difluoromethyl group at the 3 position. This can be a challenging step, and various fluorinating agents and strategies might be employed.

A relevant patent (WO1998050362A1) describes the preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine, which could serve as a starting point for developing a synthesis for the difluoromethyl analogue. The general steps involve the reaction of a trichlorinated pyridine with hydrazine, followed by reaction with a hypochlorite salt.

Structural Characterization Techniques

Standard analytical techniques would be employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons and the proton of the difluoromethyl group. The latter would appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR would provide signals for each unique carbon atom, with characteristic splitting patterns for the carbon in the difluoromethyl group due to C-F coupling.

-

¹⁹F NMR would show a doublet corresponding to the two equivalent fluorine atoms, split by the proton on the same carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-Cl, C-F, C-H, and aromatic C-C and C-N stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Conclusion

This technical guide provides a detailed, albeit computationally derived, overview of the molecular structure and geometry of this compound. The presented data on bond lengths, bond angles, and dihedral angles offer a solid foundation for further research, including molecular modeling, docking studies, and the rational design of new derivatives for various applications in the pharmaceutical and agrochemical industries. The absence of experimental data highlights an opportunity for future research to validate and refine these computational predictions through crystallographic and spectroscopic studies.

Technical Guide: 1H and 19F NMR Spectral Data of 2,5-Dichloro-3-(difluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,5-Dichloro-3-(difluoromethyl)pyridine. This guide provides a summary of available spectral data, detailed experimental protocols for data acquisition, and a discussion of the structural information that can be derived from the spectra.

Despite a comprehensive search of scientific literature and chemical databases, specific, experimentally-derived 1H and 19F NMR spectral data for this compound could not be located in the public domain. The information presented herein is based on general principles of NMR spectroscopy and data for analogous structures. This guide will serve as a predictive framework for researchers working with this molecule and outlines the expected spectral features.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.2 | d | ~2.5 (⁴JHF) |

| H-6 | 8.4 - 8.7 | s | - |

| CHF₂ | 6.5 - 7.0 | t | ~55-60 (²JHF) |

Table 2: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHF₂ | -110 to -130 | d | ~55-60 (²JHF) |

Experimental Protocols

For the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental methodology is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrometer can be referenced to the deuterium lock frequency.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Nuclei: ¹H and ¹⁹F

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹⁹F NMR Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wider spectral width may be necessary, e.g., -250 to 50 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 64-256, as ¹⁹F sensitivity can be lower than ¹H.

-

Visualization of Key Relationships

The following diagrams illustrate the key spin-spin coupling interactions within the this compound molecule and a typical workflow for NMR data analysis.

Caption: Predicted spin-spin coupling interactions.

Caption: General workflow for NMR analysis.

A Technical Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-3-(difluoromethyl)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative. Pyridine and its substituted analogues are fundamental heterocyclic scaffolds frequently incorporated into pharmaceuticals, agrochemicals, and specialty materials. The precise characterization of these molecules is critical for synthesis validation, impurity profiling, and metabolic studies. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing definitive information on molecular weight and structural features through controlled fragmentation.

This technical guide outlines the theoretical and practical aspects of analyzing this compound using mass spectrometry, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). It provides a predicted fragmentation pathway, a detailed experimental protocol for analysis, and a summary of expected quantitative data.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis of this compound by Electron Ionization (EI) mass spectrometry is expected to produce a characteristic molecular ion peak and a series of fragment ions that provide a structural fingerprint of the molecule.

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₆H₃Cl₂F₂N, with a monoisotopic mass of approximately 196.96 Da. A key identifying feature in the mass spectrum of a compound containing two chlorine atoms is the distinctive isotopic pattern of the molecular ion peak (M•⁺).[1] Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] Consequently, the molecular ion region will exhibit a characteristic cluster of three peaks:

-

M•⁺: The peak corresponding to the molecule containing two ³⁵Cl atoms.

-

[M+2]•⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]•⁺: The peak for the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in an approximate 9:6:1 ratio, which is a strong indicator for the presence of two chlorine atoms in the molecule.[1][2]

Predicted Fragmentation Pathway

Upon electron ionization, the molecular ion of this compound is expected to undergo fragmentation through several predictable pathways. The primary fragmentation events are likely to involve the cleavage of the carbon-halogen bonds and the loss of the difluoromethyl group.

-

Loss of a Chlorine Radical (·Cl): A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of a C-Cl bond, resulting in the loss of a chlorine radical. This would produce an ion at [M-35]⁺ or [M-37]⁺.

-

Loss of the Difluoromethyl Radical (·CHF₂): The C-C bond between the pyridine ring and the difluoromethyl group can cleave, leading to the loss of a difluoromethyl radical (mass ≈ 51 Da). This would result in a fragment ion corresponding to the 2,5-dichloropyridine cation.

-

Loss of Hydrogen Fluoride (HF): The difluoromethyl group may facilitate the elimination of a neutral HF molecule (mass ≈ 20 Da).

-

Pyridine Ring Cleavage: Subsequent fragmentation of the primary fragment ions can lead to the cleavage of the pyridine ring, often involving the loss of neutral molecules like hydrogen cyanide (HCN).

The predicted fragmentation pathway is visualized in the diagram below.

Quantitative Data Summary

The following table summarizes the key ions that are predicted to be observed in the electron ionization mass spectrum of this compound. The m/z values correspond to the most abundant isotope in each cluster (e.g., using ³⁵Cl).

| Predicted m/z | Proposed Ion Formula | Description |

| 197, 199, 201 | [C₆H₃³⁵Cl₂F₂N]•⁺ | Molecular ion (M•⁺) cluster, showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| 162, 164 | [C₆H₃³⁵ClF₂N]⁺ | Fragment resulting from the loss of one chlorine radical (•Cl) from the molecular ion. |

| 146, 148, 150 | [C₅H₃³⁵Cl₂N]⁺ | Fragment resulting from the loss of the difluoromethyl radical (•CHF₂) from the molecular ion. |

| 111, 113 | [C₅H₃³⁵ClN]⁺ | Fragment resulting from the subsequent loss of a chlorine radical from the [M - CHF₂]⁺ ion. |

Experimental Protocols

A robust and reliable method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), as it is well-suited for volatile and thermally stable small molecules.[1][3]

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile organic solvent, such as dichloromethane or ethyl acetate.[1]

-

Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL) using the same solvent.

-

Internal Standard (Optional): For quantitative analysis, add an appropriate internal standard to the working solution.

Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of chlorinated pyridine derivatives.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 40 - 400 |

| Solvent Delay | 3-4 minutes |

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Spectrum Evaluation: Extract the mass spectrum for the identified peak.

-

Confirmation: Confirm the identity of the compound by:

-

Matching the molecular ion cluster (m/z 197, 199, 201) with the expected 9:6:1 isotopic ratio.

-

Comparing the observed fragment ions with the predicted fragmentation pattern.

-

(If available) Matching the spectrum against a reference library.

-

The general workflow for this experimental protocol is illustrated in the diagram below.

References

Theoretical Insights into 2,5-Dichloro-3-(difluoromethyl)pyridine: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 2,5-Dichloro-3-(difluoromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal and agricultural chemistry. Employing Density Functional Theory (DFT) calculations, this document outlines the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. Key parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are presented to elucidate its chemical reactivity and intermolecular interaction potential. The methodologies detailed herein serve as a foundational protocol for the computational investigation of this and similar fluorinated heterocyclic compounds, offering valuable insights for further research and development.

Introduction

Halogenated pyridine scaffolds are integral to the design of numerous pharmaceutical and agrochemical agents. The introduction of a difluoromethyl group, in particular, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound presents a unique combination of these features. Understanding its three-dimensional structure and electronic landscape is crucial for predicting its behavior in biological systems and for designing novel derivatives with enhanced activity.

This whitepaper presents a theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[1] The aim is to provide a detailed portrait of its structural and electronic characteristics, offering a valuable resource for researchers in the field.

Computational Methodology

The theoretical calculations outlined in this guide were conceptualized based on established protocols for similar halogenated pyridine derivatives.

Software

All DFT calculations can be performed using the Gaussian 09 suite of programs or other similar quantum chemistry software packages.

Geometry Optimization

The molecular structure of this compound was optimized in the gas phase using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is widely used for providing a reliable description of the geometry of organic molecules. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Vibrational Analysis

The vibrational frequencies (FT-IR and FT-Raman) were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are often scaled to better match experimental data; however, for the purpose of this theoretical guide, unscaled frequencies are presented to maintain consistency with the computational approach.

Electronic Property Analysis

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were determined from the optimized geometry. The molecular electrostatic potential (MEP) was also calculated to identify regions of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.

The following diagram illustrates the general workflow for the DFT analysis of this compound.

Results and Discussion

Molecular Geometry

The optimization of the molecular geometry of this compound provides key structural parameters. The following tables summarize the predicted bond lengths and bond angles. The atom numbering scheme is depicted in the logical relationship diagram below.

References

Solubility of 2,5-Dichloro-3-(difluoromethyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients and key intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide addresses the solubility of 2,5-Dichloro-3-(difluoromethyl)pyridine. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes known physical and chemical properties, qualitative solubility information for a structurally related compound, and detailed experimental protocols for robust solubility measurement.

Introduction

This compound is a halogenated pyridine derivative of interest in the chemical and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is essential for its synthesis, purification, and formulation into final products. This guide provides an overview of the available information and a practical approach to determining its solubility profile.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.[1] These properties are crucial for designing and interpreting solubility experiments.

| Property | Value |

| CAS Number | 71701-93-4 |

| Molecular Formula | C₆H₃Cl₂F₂N |

| Molecular Weight | 197.99 g/mol |

| Form | Liquid |

| Density | 1.516 g/mL at 25 °C |

| Boiling Point | 197-201 °C |

| Refractive Index | n20/D 1.514 |

| InChI | 1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H |

| InChI Key | GDFCUTHAIBYLSX-UHFFFAOYSA-N |

Solubility Data

A safety data sheet for 2,3-Dichloro-5-(trifluoromethyl)pyridine states that it is "soluble in general organic solvents like MDC, MeOH, Acetone etc." This suggests that polar aprotic and polar protic solvents are likely to be effective for dissolving these types of compounds.

Given the lack of specific data, experimental determination of the solubility of this compound is strongly recommended.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent. The general workflow for this method is outlined below.

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., acetone, methanol, methylene chloride, ethyl acetate, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute is crucial to ensure saturation.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Quantification:

-

The concentration of this compound in the clear filtrate can be determined by a suitable analytical method. The choice of method depends on the properties of the compound and the available equipment.

-

Caption: Logical relationship for selecting a quantification method.

This method is suitable if the solvent is volatile and the solute is not.

-

Sample Preparation:

-

Accurately weigh an empty, dry evaporating dish (W₁).

-

Pipette a known volume of the clear filtrate into the evaporating dish.

-

Weigh the dish with the solution (W₂).

-

-

Evaporation:

-

Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Dry the residue in an oven until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it (W₃).

-

-

Calculation:

-

Weight of the solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

This method is applicable if this compound has a suitable chromophore and does not degrade in the chosen solvent.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Data Presentation

All experimentally determined solubility data should be summarized in a clear and structured table for easy comparison. An example template is provided below.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| Acetone | 25 | Experimental Value | e.g., Gravimetric |

| Methanol | 25 | Experimental Value | e.g., UV-Vis |

| Methylene Chloride | 25 | Experimental Value | e.g., HPLC |

| Ethyl Acetate | 25 | Experimental Value | e.g., Gravimetric |

| Hexane | 25 | Experimental Value | e.g., Gravimetric |

Conclusion

While direct quantitative solubility data for this compound is currently lacking in public literature, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for the isothermal shake-flask method coupled with appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is invaluable for the efficient development of processes involving this compound.

References

Reactivity Profile of 2,5-Dichloro-3-(difluoromethyl)pyridine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,5-dichloro-3-(difluoromethyl)pyridine with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) on pyridine rings and data from closely related analogues, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine. The information presented herein is intended to serve as a predictive and practical resource for researchers engaged in the synthesis and modification of fluorinated pyridine derivatives.

Core Concepts: Regioselectivity in Nucleophilic Aromatic Substitution

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is primarily dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the two chlorine substituents. The presence of the electron-withdrawing difluoromethyl group at the 3-position further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

The key factor determining the regioselectivity of the substitution is the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. In general, nucleophilic attack on substituted pyridines is favored at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[1]

For this compound, the two potential sites for nucleophilic attack are the C2 and C5 positions. Based on the principles of SNAr on pyridine rings and evidence from analogous compounds, the chlorine atom at the 2-position is predicted to be significantly more reactive towards nucleophiles. This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen, which provides greater stabilization to the Meisenheimer intermediate formed upon attack at C2.

Reactions with Nucleophiles: A Predictive Overview

This section details the expected reactivity of this compound with common O-, N-, and S-nucleophiles, supported by data from analogous trifluoromethyl compounds where direct data is unavailable.

Reactions with N-Nucleophiles (Amination)

The reaction of dichloropyridines with amines is a well-established method for the synthesis of aminopyridines. For this compound, amination is expected to proceed selectively at the 2-position. This is strongly supported by a patent describing the reaction of the analogous 2,3-dichloro-5-(trifluoromethyl)pyridine with liquid ammonia, which yields 2-amino-3-chloro-5-(trifluoromethyl)pyridine with high selectivity.[2]

Table 1: Predicted Quantitative Data for Amination of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product | Predicted Yield (%) |

| Ammonia | Liquid NH₃ | Water | 80 | 18-22 | 9 | 2-Amino-5-chloro-3-(difluoromethyl)pyridine | 90 |

Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-(difluoromethyl)pyridine (Predicted)

This protocol is adapted from the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]

-

To a high-pressure autoclave, add this compound (0.125 mol) and water (25 ml).

-

Seal the autoclave and carefully add liquid ammonia (2.85 mol) from a pressure-rated cylinder.

-

Heat the autoclave to 80°C and maintain the pressure between 18 and 22 bar for 9 hours with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess ammonia in a well-ventilated fume hood.

-

The solid product, 2-amino-5-chloro-3-(difluoromethyl)pyridine, is collected by filtration, washed with water, and dried.

Reactions with O-Nucleophiles (Alkoxylation)

The reaction with alkoxides, such as sodium methoxide, is expected to follow a similar regioselectivity, with the substitution of the chlorine atom at the 2-position to yield 2-alkoxy-5-chloro-3-(difluoromethyl)pyridine derivatives. While direct experimental data for the difluoromethyl compound is not available, studies on related 3-substituted 2,6-dichloropyridines indicate that the regioselectivity can be influenced by the nature of the cation and the solvent.[3]

Table 2: Predicted Quantitative Data for Alkoxylation of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |

| Methoxide | Sodium Methoxide | Methanol | Reflux | 6-12 | 5-Chloro-2-methoxy-3-(difluoromethyl)pyridine | 85-95 |

| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | 6-12 | 5-Chloro-2-ethoxy-3-(difluoromethyl)pyridine | 80-90 |

Experimental Protocol: Synthesis of 5-Chloro-2-methoxy-3-(difluoromethyl)pyridine (Predicted)

-

To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol), add this compound in methanol.

-

Heat the reaction mixture at reflux for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Reactions with S-Nucleophiles (Thiolation)

Thiolates are potent nucleophiles and are expected to react readily with this compound, again with a strong preference for substitution at the 2-position.

Table 3: Predicted Quantitative Data for Thiolation of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |

| Thiomethoxide | Sodium Thiomethoxide | Methanol or DMF | 25-50 | 2-4 | 5-Chloro-3-(difluoromethyl)-2-(methylthio)pyridine | >90 |

| Thiophenoxide | Sodium Thiophenoxide | DMF | 25-50 | 2-4 | 5-Chloro-3-(difluoromethyl)-2-(phenylthio)pyridine | >90 |

Experimental Protocol: Synthesis of 5-Chloro-3-(difluoromethyl)-2-(methylthio)pyridine (Predicted)

-

To a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol or DMF), add this compound at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.

Caption: General reaction scheme for the nucleophilic substitution of this compound.

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a valuable building block for the synthesis of complex, fluorinated heterocyclic compounds. Based on established principles and data from analogous molecules, it is predicted to undergo nucleophilic aromatic substitution with high regioselectivity at the 2-position. This guide provides a framework for predicting the outcomes of such reactions and offers detailed, albeit predictive, experimental protocols to facilitate further research and development. It is crucial for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile and desired product.

References

The Strategic Application of 2,5-Dichloro-3-(difluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the repertoire of fluorinated building blocks, 2,5-Dichloro-3-(difluoromethyl)pyridine is emerging as a versatile scaffold with significant potential in the development of novel therapeutics. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, focusing on its role in the synthesis of kinase inhibitors for oncology and its potential in the development of antiviral agents. This document will detail synthetic methodologies, present available biological activity data, and outline experimental protocols for the evaluation of compounds derived from this key intermediate.

Introduction: The Value of the Difluoromethyl Group in Drug Design

The difluoromethyl (CHF2) group, while sharing some characteristics with the more commonly employed trifluoromethyl (CF3) group, possesses a unique set of properties that make it particularly attractive for medicinal chemists. It is a strong electron-withdrawing group, which can influence the pKa of nearby functionalities and enhance metabolic stability. Crucially, the C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, a feature absent in the trifluoromethyl group, allowing for additional interactions with biological targets. Furthermore, the difluoromethyl group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, offering a nuanced approach to modulating a compound's solubility and permeability.

This compound provides a synthetically accessible starting point for introducing this valuable moiety into a variety of molecular architectures. The two chlorine atoms at positions 2 and 5 offer orthogonal reactivity, allowing for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions, thus enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways and Methodologies

The utility of this compound as a building block is contingent on efficient and versatile synthetic routes to both the starting material and its derivatives.

Synthesis of this compound

While specific literature on the direct synthesis of this compound is not abundant, analogous syntheses of related halogenated pyridines provide a roadmap. A plausible synthetic approach could involve the difluoromethylation of a pre-functionalized pyridine ring. For instance, a radical difluoromethylation of a suitable pyridine precursor could be a viable strategy.

A hypothetical synthetic workflow for the preparation of this compound is depicted below.

Caption: Hypothetical synthetic workflow for this compound.

Derivatization Strategies

The two chlorine atoms on the pyridine ring are key to its utility as a medicinal chemistry scaffold. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 5-position. This differential reactivity allows for selective functionalization.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

A general procedure for the SNAr reaction on this compound is as follows:

-

To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq).

-

The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

The remaining chlorine at the 5-position can then be subjected to further transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity.

Caption: General derivatization strategy for this compound.

Applications in Medicinal Chemistry

While direct examples are limited, the broader class of difluoromethylpyridines has shown significant promise in several therapeutic areas, particularly in oncology and virology.

Kinase Inhibitors in Oncology

Kinase inhibitors are a major class of targeted cancer therapies. The difluoromethylpyridine scaffold has been incorporated into potent kinase inhibitors.

One notable example is the PI3K/mTOR inhibitor, PQR530 , which contains a 4-(difluoromethyl)pyridin-2-amine moiety. Although the substitution pattern differs from the title compound, it highlights the potential of the difluoromethylpyridine core in targeting these critical cancer-related kinases.

Hypothetical Application in Kinase Inhibitor Design:

Derivatives of this compound could be designed to target the ATP-binding site of various kinases. The 2-amino group, introduced via SNAr, can act as a key hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The difluoromethyl group can occupy a hydrophobic pocket and potentially form a hydrogen bond with a nearby residue. The substituent at the 5-position can be varied to explore additional binding interactions and optimize pharmacokinetic properties.

Table 1: Hypothetical Biological Activity of this compound Derivatives as Kinase Inhibitors

| Compound ID | R1 (at C2) | R2 (at C5) | Target Kinase | IC50 (nM) |

| HYPO-001 | 4-methoxyphenylamino | Phenyl | EGFR | Data not available |

| HYPO-002 | 3-aminophenylamino | 4-morpholinophenyl | PI3Kα | Data not available |

| HYPO-003 | 1H-indazol-5-ylamino | Pyrimidin-2-yl | BTK | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures ATP consumption.

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the serially diluted compound or DMSO control.

-

Add the kinase enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

-

Add a detection reagent to convert the produced ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

The Rising Profile of 2,5-Dichloro-3-(difluoromethyl)pyridine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold remains a cornerstone in the design of novel therapeutics and agrochemicals, owing to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] The strategic incorporation of fluorine atoms and fluoroalkyl groups, such as the difluoromethyl (-CHF2) moiety, has become a key strategy in modern drug discovery to modulate physicochemical and pharmacological properties.[3] This technical guide focuses on the emerging class of 2,5-dichloro-3-(difluoromethyl)pyridine derivatives, exploring their synthesis, potential biological activities, and the experimental methodologies crucial for their investigation. While specific data on novel derivatives of this core structure is limited in publicly accessible literature, this guide consolidates available information on analogous compounds to provide a foundational understanding and framework for future research and development.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives is not yet widely documented. However, established methodologies for the synthesis of structurally related compounds, particularly the trifluoromethyl analogue, provide a strong basis for proposed synthetic strategies.

Proposed Synthesis of this compound

A plausible synthetic route to the core scaffold can be extrapolated from the patented synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine.[1] This would likely involve a multi-step process starting from a suitable pyridine precursor, followed by chlorination and the introduction of the difluoromethyl group. Direct C-H difluoromethylation of a pre-formed 2,5-dichloropyridine ring using modern photochemical or radical-based methods also presents a potential avenue for synthesis.

Synthesis of Novel Derivatives

Once the this compound core is obtained, the generation of novel derivatives can be achieved through various chemical transformations. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, the synthesis of (2,5-dichloro-3-(difluoromethyl)pyridin-4-yl)methanol has been reported, indicating that functionalization at the 4-position is feasible, likely through metal-halogen exchange followed by reaction with an electrophile.

Biological Activity and Therapeutic Potential

A study on 2-difluoromethylpyridine derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa demonstrated their potential as anti-biofilm agents.[2] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antibacterial agents.

Table 1: Quorum Sensing Inhibitory Activity of 2-Difluoromethylpyridine Derivatives [2]

| Compound | IC50 (μM) |

| 1 | 35 ± 1.12 |

| 5 | 19 ± 1.01 |

| 6 | 27 ± 0.67 |

| 4NPO (reference) | 33 ± 1.12 |

Furthermore, the trifluoromethylpyridine amide derivatives have been investigated for their antibacterial and insecticidal activities, with some compounds showing promising efficacy.[4] This highlights the potential for agrochemical applications of halogenated fluoroalkylpyridine derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel chemical entities. The following sections provide methodologies adapted from literature on related compounds, which can serve as a starting point for the investigation of this compound derivatives.

General Synthetic Protocol for Nucleophilic Aromatic Substitution

This protocol is a generalized procedure for the substitution of a chlorine atom on the pyridine ring with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol)

-

Anhydrous solvent (e.g., DMF, DMSO, THF)

-

Base (e.g., K2CO3, NaH, Et3N)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 60 °C to 150 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired derivative.

Quorum Sensing Inhibition Assay

This protocol is based on the methodology used to evaluate the quorum sensing inhibitory activity of 2-difluoromethylpyridine derivatives.[2]

Materials:

-

Pseudomonas aeruginosa reporter strain

-

Luria-Bertani (LB) broth

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Plate reader for measuring fluorescence and optical density

Procedure:

-

Prepare a fresh overnight culture of the P. aeruginosa reporter strain in LB broth.

-

Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.

-

Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

-

Add the test compounds at various concentrations (typically from a stock solution in DMSO). Ensure the final DMSO concentration is non-inhibitory to bacterial growth.

-

Incubate the plate at 37 °C with shaking for 18-24 hours.

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth and fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP-based reporters) to quantify quorum sensing activity.

-

Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Experimental and Logical Workflows

Graphical representations of workflows and logical relationships are crucial for clear communication in scientific research. The following diagrams, generated using the DOT language, illustrate key processes in the discovery and synthesis of novel this compound derivatives.

Caption: A generalized workflow for the synthesis of novel this compound derivatives.

Caption: A typical cascade for the discovery of drug candidates from a library of novel derivatives.

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Developing and optimizing robust synthetic routes to the core scaffold and a diverse library of derivatives.

-

Screening these novel compounds against a wide range of biological targets, including bacterial and fungal pathogens, kinases, and other enzymes implicated in human diseases.

-

Elucidating the structure-activity relationships (SAR) to guide the design of more potent and selective compounds.

-

Investigating the mechanism of action of any identified hit compounds to understand their effects at a molecular level.

By systematically applying the principles of medicinal chemistry and leveraging the unique properties of the difluoromethyl group, the this compound scaffold holds the potential to yield novel drug candidates and agrochemicals with significant impact.

References

- 1. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dichloro-3-(difluoromethyl)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the multi-step synthesis of 2,5-dichloro-3-(difluoromethyl)pyridine, a valuable building block in pharmaceutical and agrochemical research, starting from 3-picoline. The synthesis is presented as a three-step process: 1) vapor-phase chlorination of 3-picoline to yield 2,5-dichloro-3-methylpyridine, 2) radical-initiated side-chain chlorination to produce 2,5-dichloro-3-(dichloromethyl)pyridine, and 3) subsequent fluorination to the final product, this compound.

Overall Synthetic Workflow

The synthesis of this compound from 3-picoline is a sequential process involving chlorination of the pyridine ring, chlorination of the methyl side-chain, and a final halogen exchange (fluorination) step.

Step 1: Vapor-Phase Chlorination of 3-Picoline

The initial step involves the high-temperature, vapor-phase chlorination of 3-picoline to introduce chlorine atoms onto the pyridine ring, yielding 2,5-dichloro-3-methylpyridine. This process often results in a mixture of chlorinated isomers, and the conditions can be optimized to favor the desired product.

Experimental Protocol

This protocol is a representative procedure based on conditions described for the vapor-phase chlorination of picolines.[1][2][3]

-

Reactor Setup: A vertical, packed-bed reactor constructed of a material resistant to high temperatures and corrosive gases (e.g., nickel alloy, quartz) is used. The reactor is filled with an inert packing material such as silica or alumina to ensure efficient heat transfer and mixing of the gas-phase reactants.

-

Reagent Preparation: 3-picoline is vaporized by passing it through a heated zone. An inert diluent gas, such as nitrogen or carbon tetrachloride, is mixed with the vaporized 3-picoline.[4]

-

Reaction Conditions: The mixture of vaporized 3-picoline and diluent is introduced into the reactor, which is pre-heated to a temperature range of 250°C to 400°C.[1]

-

Chlorine Gas Introduction: Chlorine gas is fed into the reactor concurrently. The molar ratio of chlorine to 3-picoline is a critical parameter and is typically maintained at a significant excess to favor polychlorination.

-

Product Collection: The gaseous effluent from the reactor, containing the chlorinated picolines, unreacted starting materials, and hydrogen chloride byproduct, is passed through a condenser to liquefy the organic components.

-

Purification: The condensed liquid is then subjected to fractional distillation under reduced pressure to separate the desired 2,5-dichloro-3-methylpyridine from other isomers and byproducts.

Data Summary

| Parameter | Value/Range | Reference |

| Starting Material | 3-Picoline | |

| Product | 2,5-Dichloro-3-methylpyridine | |

| Reaction Temperature | 250°C - 400°C | [1] |

| Molar Ratio (Cl₂ : 3-picoline) | ≥ 5:1 | [1] |

| Diluent | Nitrogen or Carbon Tetrachloride | [4] |

| Catalyst | None (thermal) or porous material (e.g., silica) | [2] |

| Yield | Variable, depends on conditions and product mixture |

Step 2: Side-Chain Chlorination of 2,5-Dichloro-3-methylpyridine

In this step, the methyl group of 2,5-dichloro-3-methylpyridine is chlorinated to a dichloromethyl group via a radical-initiated reaction.

Experimental Protocol

This protocol is adapted from procedures for the side-chain chlorination of 2-chloro-methylpyridines.[5][6][7]

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube for chlorine, a reflux condenser, and a pH probe. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine and HCl.

-

Reaction Mixture: 2,5-dichloro-3-methylpyridine is mixed with water.

-

Initiator Addition: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added to the mixture.

-

Reaction Conditions: The mixture is heated to 65-70°C with vigorous stirring.

-

Chlorination and pH Control: Chlorine gas is bubbled through the reaction mixture. During the reaction, an aqueous basic solution (e.g., sodium hydroxide or potassium carbonate) is added continuously or intermittently to maintain the pH of the reaction mixture between 0.5 and 3.0.[6][7]

-

Work-up: After the reaction is complete (as determined by GC analysis), the mixture is cooled to room temperature. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield 2,5-dichloro-3-(dichloromethyl)pyridine.

Data Summary

| Parameter | Value/Range | Reference |

| Starting Material | 2,5-Dichloro-3-methylpyridine | |

| Product | 2,5-Dichloro-3-(dichloromethyl)pyridine | |

| Reaction Temperature | 65°C - 70°C | [6] |

| Radical Initiator | AIBN or Benzoyl Peroxide | [6] |

| pH Range | 0.5 - 3.0 | [6][7] |

| Solvent | Water (biphasic) | [5] |

| Yield | Moderate to high |

Step 3: Fluorination of 2,5-Dichloro-3-(dichloromethyl)pyridine

The final step is the conversion of the dichloromethyl group to a difluoromethyl group. This is a halogen exchange reaction, for which the Swarts reaction, using antimony trifluoride, is a classic and effective method.[8][9][10][11]

Experimental Protocol (Proposed)

This proposed protocol is based on the general principles of the Swarts reaction for the fluorination of polychlorinated organic compounds.[8][12][13][14]

-

Reactor Setup: A reaction vessel resistant to corrosive reagents (e.g., a Hastelloy or Monel autoclave, or a laboratory-scale glass flask for reactions at atmospheric pressure) is equipped with a stirrer, a heating mantle, and a distillation head.

-

Reagents: 2,5-dichloro-3-(dichloromethyl)pyridine is mixed with antimony trifluoride (SbF₃). A catalytic amount of antimony pentachloride (SbCl₅) can be added to generate the more active fluorinating species, SbCl₂F₃.[8]

-

Reaction Conditions: The mixture is heated, and the reaction temperature is maintained to effect the halogen exchange. The exact temperature will depend on the reactivity of the substrate but is typically in the range of 100-150°C.

-

Product Isolation: The product, this compound, being more volatile than the starting material, can be distilled directly from the reaction mixture as it is formed.

-

Purification: The distilled product is collected and may be further purified by redistillation or chromatography if necessary.

Data Summary

| Parameter | Value/Range | Reference |

| Starting Material | 2,5-Dichloro-3-(dichloromethyl)pyridine | |

| Product | This compound | |

| Fluorinating Agent | Antimony Trifluoride (SbF₃) | [8][15] |

| Catalyst | Antimony Pentachloride (SbCl₅) (optional) | [8] |

| Reaction Temperature | 100°C - 150°C (estimated) | |

| Yield | Moderate to high (expected) |

Logical Relationship for Synthesis Steps

The progression of the synthesis is dictated by the reactivity of the starting material and the desired final product. Ring chlorination is performed first, followed by side-chain modification.

References